2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c1-4-9-3-7-5(10-4)2-6(13-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
VNWDCCRAFGFOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophene with cyanoacetic acid derivatives can lead to the formation of the thieno[3,2-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C_8H_8N_2O_2S
- Molecular Weight : 194.21 g/mol
The compound features a thieno ring fused with a pyrimidine ring, contributing to its unique chemical properties and biological activities. Its structure allows for interaction with various biological targets, particularly through enzyme inhibition.
Antimicrobial Applications
Research indicates that 2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit bacterial enzymes, making it a potential candidate for antibiotic development. The primary mechanism involves targeting methyltransferases crucial for bacterial growth and proliferation, which positions it as a lead compound in developing new antibiotics.
Case Study: Enzyme Inhibition
A study highlighted the compound's ability to inhibit specific bacterial enzymes, showcasing its potential as an antimicrobial agent. The inhibition was quantitatively assessed using various assays, demonstrating effective concentration-dependent responses.
Anticancer Research
The compound has also been investigated for its anticancer properties. It targets specific enzymes involved in cancer cell proliferation, such as tRNA (Guanine37-N1)-methyltransferase (TrmD). This inhibition can disrupt the growth of cancer cells, providing a promising avenue for therapeutic development.
Case Study: Targeting PI3K Pathway
A recent study focused on synthesizing derivatives of thieno[3,2-d]pyrimidine aimed at inhibiting the PI3K pathway, which is crucial in cancer progression. The synthesized compounds were tested against various cancer cell lines:
| Compound | % Inhibition (PI3Kβ) | % Inhibition (PI3Kγ) |
|---|---|---|
| VIb | 72% | 84% |
| IIIa | 62% | 70% |
These results indicate that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance anticancer activity.
Synthetic Methods
Various synthetic methods have been developed to produce this compound. These typically involve multi-step organic synthesis techniques which may include:
- Condensation Reactions : Combining different precursors under controlled conditions.
- Functional Group Modifications : Altering substituents to improve solubility and biological activity.
- Purification Techniques : Ensuring high purity of the final product through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of anticancer research, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Core Structure Variations
The thienopyrimidine core differentiates this compound from analogs with alternative fused-ring systems (Table 1):
Table 1. Core Structure Comparisons
- Thieno vs. Thieno: The fusion position alters electronic distribution and steric effects. For example, thieno analogs in and exhibit antimicrobial and antitumor activities, suggesting the target compound may share similar bioactivity .
- Furo vs.
Substituent Effects
- Methyl Group (2-CH₃): Enhances lipophilicity, possibly improving membrane permeability. In , a methylthio group at position 2 increases antimicrobial activity .
- Carboxylic Acid (6-COOH): Critical for solubility and hydrogen bonding. Ethyl ester derivatives () show retained bioactivity, suggesting the acid form can be modified for prodrug strategies .
Physicochemical Properties
Limited direct data exists for the target compound, but analogs provide insights:
Table 2. Physical Properties of Selected Analogs
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition: Thiazolopyrimidine-6-carboxylates () show >50% inhibition at 10 μM, suggesting the target compound’s carboxylate group could similarly interact with AChE’s catalytic site .
- Antitumor Activity: Thiazolopyrimidines with chloro/fluoro substituents () exhibit enhanced activity, hinting that electron-withdrawing groups on the target compound may boost efficacy .
Antimicrobial Potential
- Thienopyrimidines () with alkylthio groups demonstrate antimicrobial properties, implying the target’s methyl group may confer moderate activity .
Biological Activity
2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound recognized for its significant biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_8H_8N_2O_2S
- Molecular Weight : 194.21 g/mol
- Structure : The compound features a thieno ring fused with a pyrimidine ring, contributing to its unique chemical properties and biological activities.
The primary mechanism of action for this compound involves enzyme inhibition. Notably, it targets:
- Methyltransferases : These enzymes are crucial for bacterial growth and proliferation. The compound has shown promise in inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), which is vital for the survival of certain bacteria.
- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.
Antimicrobial Properties
Studies have highlighted the potential of this compound as an antimicrobial agent. Its ability to inhibit bacterial enzymes suggests applications in developing new antibiotics. For example, it has been evaluated against various bacterial strains, showing significant inhibitory effects.
Anticancer Research
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cells by down-regulating key proteins involved in cell survival and proliferation, such as phosphorylated eIF4E and cyclin D1 .
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activity of this compound:
-
Inhibition Studies : A study reported that derivatives of thieno[3,2-d]pyrimidines exhibited varying degrees of inhibition against specific enzymes like 17β-HSD2 and 17β-HSD1. For instance, compounds similar to this compound showed up to 70% inhibition at certain concentrations .
Compound Percentage Inhibition at 1µM A 63% B 70% - Mechanistic Insights : Research utilizing docking studies revealed that the compound interacts with the ATP binding site of target enzymes through hydrogen bonds and hydrophobic interactions, which is crucial for its inhibitory effects on cancer cell lines .
- Comparative Analyses : Structural analogs were synthesized to evaluate their biological activities compared to this compound. Modifications such as hydroxy or methoxy groups were found to significantly alter the pharmacological profiles of these compounds.
Q & A
Q. What are the established synthetic routes for 2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step organic reactions, typically starting from 3-amino-thiophene-2-carboxylate derivatives. A common method involves cyclization under acidic conditions (e.g., heating in formic acid) to form the thienopyrimidine core . Key parameters for optimization include:
Q. How is the structural integrity of this compound verified post-synthesis?
Structural confirmation employs:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.5 ppm (CH₃), δ 8.2 ppm (pyrimidine protons), and δ 12.1 ppm (COOH) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretching) .
- Mass spectrometry : Molecular ion peak at m/z 194.21 (consistent with C₈H₆N₂O₂S) .
- X-ray crystallography : Resolves fused thieno-pyrimidine ring geometry .
Q. What in vitro biological screening approaches are recommended to evaluate the antimicrobial potential of this compound?
- Enzyme inhibition assays : Measure IC₅₀ against tRNA (Guanine37-N1)-methyltransferase (TrmD), a bacterial target .
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill studies : Assess bactericidal kinetics at 2× and 4× MIC .
Advanced Research Questions
Q. What strategies can resolve contradictions in enzymatic inhibition data between bacterial and mammalian cell models?
Discrepancies may arise from off-target effects in mammalian systems. Mitigation strategies include:
- Selectivity profiling : Compare inhibition of human homologs (e.g., METTL1) vs. bacterial TrmD .
- Cellular thermal shift assays (CETSA) : Validate target engagement in bacterial vs. mammalian lysates .
- CRISPR-Cas9 knockout models : Confirm TrmD-specific activity in isogenic bacterial strains .
Q. How does the compound’s stereoelectronic profile influence its binding affinity to tRNA (Guanine37-N1)-methyltransferase (TrmD)?
Computational modeling reveals:
- Hydrogen bonding : The carboxylic acid group interacts with Arg35 and Asp129 in TrmD’s active site .
- π-Stacking : The thieno-pyrimidine ring aligns with Phe98 and His102 residues .
- Methyl group role : The 2-methyl substituent enhances hydrophobic interactions, reducing IC₅₀ by ~40% compared to non-methylated analogs .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) of derivatives with modified substituents?
- Analog synthesis : Introduce substituents (e.g., 4-hydroxy, 4-methoxy) via nucleophilic substitution or Pd-catalyzed coupling .
- Biological testing : Compare MIC and IC₅₀ values across analogs (see Table 1 ) .
- QSAR modeling : Use Hammett constants (σ) and logP values to predict activity trends .
Q. Table 1: SAR of Selected Derivatives
| Substituent (Position) | MIC (μg/mL, S. aureus) | IC₅₀ (μM, TrmD) |
|---|---|---|
| 4-Hydroxy | 8.2 | 0.45 |
| 4-Methoxy | 12.5 | 0.78 |
| 4-Fluorophenyl | 3.9 | 0.28 |
Q. How can conflicting cytotoxicity data in cancer vs. normal cell lines be systematically addressed?
- Dose-response profiling : Use IC₅₀ ratios (cancer/normal cells) to quantify selectivity (e.g., HeLa vs. HEK293) .
- Mechanistic studies : Assess apoptosis markers (e.g., caspase-3 activation) and DNA damage (γ-H2AX foci) .
- Metabolic profiling : Compare ATP depletion rates in cancer vs. normal cells via Seahorse assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
